

Celastrol and its Impact on Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Celastrol

Cat. No.: B190767

[Get Quote](#)

Abstract

Metabolic syndrome is a constellation of metabolic dysfunctions, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease. Chronic low-grade inflammation and leptin resistance are now understood to be pivotal in the pathophysiology of this syndrome. **Celastrol**, a pentacyclic triterpene extracted from the roots of *Tripterygium wilfordii* (Thunder God Vine), has emerged as a potent therapeutic candidate. Preclinical studies have demonstrated its remarkable efficacy in ameliorating metabolic syndrome through multifaceted mechanisms. This technical guide provides a comprehensive overview of the current understanding of **celastrol**'s impact on metabolic syndrome, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The global prevalence of metabolic syndrome is escalating, creating an urgent need for effective therapeutic interventions. **Celastrol** has garnered significant attention for its potent anti-obesity and metabolic-modulating properties.[1] Initially identified as a powerful anti-inflammatory agent in traditional Chinese medicine, recent research has unveiled its role as a leptin sensitizer, a key mechanism in its anti-obesity effects.[2] **Celastrol**'s therapeutic potential extends to improving insulin sensitivity, reducing inflammation, and mitigating endoplasmic reticulum (ER) stress, all of which are central to the pathology of metabolic syndrome.[3][4]

This guide will delve into the core scientific evidence supporting the use of **celastrol** as a treatment for metabolic syndrome, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Molecular Mechanisms of Celastrol in Metabolic Syndrome

Celastrol exerts its therapeutic effects on metabolic syndrome through several interconnected molecular pathways. Its actions are pleiotropic, influencing central appetite regulation, peripheral inflammation, and cellular metabolic processes.

Leptin Sensitization

Leptin resistance is a hallmark of obesity, where despite high circulating levels of leptin, the brain fails to respond to its appetite-suppressing signals.[5] **Celastrol** has been identified as a potent leptin sensitizer.[2]

- **Interleukin-1 Receptor 1 (IL1R1) Pathway:** A primary mechanism for **celastrol**'s leptin-sensitizing effect is its action on the IL1R1 pathway in the hypothalamus.[6][7] **Celastrol** upregulates the expression of IL1R1, which is required for its anti-obesity and leptin-sensitizing effects.[7] Mice deficient in IL1R1 are resistant to the weight-reducing and anti-diabetic effects of **celastrol**. [6]
- **Inhibition of PTP1B and TCPTP:** Protein tyrosine phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP) are negative regulators of the leptin receptor (LEP-R) signaling pathway. **Celastrol** is thought to inhibit these phosphatases, thereby enhancing leptin signaling.[8]
- **Reduction of Endoplasmic Reticulum (ER) Stress:** Chronic ER stress in hypothalamic neurons is a key contributor to leptin resistance. **Celastrol** alleviates ER stress, in part by inhibiting the phosphorylation of PERK (Protein kinase RNA-like endoplasmic reticulum kinase), which helps restore normal leptin signaling.[8][9]

Anti-inflammatory Effects

Chronic low-grade inflammation, particularly in adipose tissue, is a critical driver of insulin resistance and metabolic dysfunction.[10] **Celastrol** exhibits potent anti-inflammatory

properties.

- **Inhibition of the NF-κB Pathway:** The transcription factor NF-κB (nuclear factor kappa-B) is a master regulator of inflammation.[11] **Celastrol** has been shown to be a potent inhibitor of the NF-κB pathway.[12][13] It can directly bind to MD2 to inhibit TLR4/NF-κB activation, and also suppresses the cAMP-PKA-NF-κB signaling pathway in macrophages.[10][14] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10][15]
- **Macrophage Polarization:** **Celastrol** can modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype in adipose tissue.[8]
- **Targeting CAP1:** **Celastrol** binds to adenylyl cyclase-associated protein 1 (CAP1) on macrophages, inhibiting the interaction between CAP1 and resistin. This action suppresses the downstream cAMP-PKA-NF-κB signaling pathway, reducing inflammation in adipose tissue and improving metabolic parameters.[10]

Improvement of Insulin Sensitivity

Insulin resistance in skeletal muscle, liver, and adipose tissue is a core component of metabolic syndrome. **Celastrol** improves insulin sensitivity through multiple mechanisms.

- **PI3K/Akt Pathway:** In human skeletal muscle cells, **celastrol** has been shown to improve insulin-stimulated glucose uptake by enhancing the PI3K/Akt signaling pathway.[12]
- **AMPK Activation:** **Celastrol** activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.[13][16] Activated AMPK can improve insulin sensitivity and glucose metabolism.
- **Reduction of Lipotoxicity-Induced Inflammation:** By inhibiting NF-κB and reducing inflammation in metabolic tissues, **celastrol** mitigates the inflammatory processes that contribute to insulin resistance.[11]

Regulation of Energy Expenditure and Lipid Metabolism

Beyond its effects on appetite and inflammation, **celastrol** also influences energy expenditure and lipid metabolism.

- **HSF1-PGC1 α Pathway:** **Celastrol** activates Heat Shock Factor 1 (HSF1), which in turn promotes the expression of PGC-1 α . This pathway enhances mitochondrial function and energy expenditure in adipose tissue and muscle, contributing to its anti-obesity effects.[\[4\]](#)[\[8\]](#)
- **Modulation of Gut Microbiota:** **Celastrol** has been shown to alter the composition of the gut microbiota, increasing the ratio of Bacteroidetes to Firmicutes. This modulation can contribute to its anti-obesity effects, potentially by inhibiting intestinal lipid absorption.[\[8\]](#)[\[17\]](#)

Quantitative Data on the Effects of Celastrol

The following tables summarize the quantitative effects of **celastrol** on various metabolic parameters as reported in key preclinical studies.

Table 1: Effects of Celastrol on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

Study Reference	Animal Model	Celastrol Dose & Route	Duration	% Body Weight Loss	Change in Food Intake
Liu et al., 2015[2]	DIO C57BL/6J mice	100 µg/kg/day, i.p.	3 weeks	~45%	Significant reduction
Kyriakou et al., 2019[18]	DIO mice	Not specified	Not specified	Substantial reduction	Substantial reduction
Pfuhmann et al., 2020[19]	Aged C57BL/6 mice	100 µg/kg/day, s.c.	14 days	Significant reduction	Suppressed food intake
Feng et al., 2019[10]	HFD-fed C57BL/6J mice	3 mg/kg, i.p.	25 days	Drastic reduction	No significant effect
Shi et al., 2022[20]	DIO mice	100 µg/kg/day	8 weeks	Significant reduction	Not specified
Ma et al., 2021[21]	HFD-fed mice	1 µg/kg	3 months	Prevention of obesity	No significant effect

Table 2: Effects of Celastrol on Glucose Homeostasis and Insulin Sensitivity

Study Reference	Animal Model	Celastrol Dose & Route	Key Findings
Kim et al., 2013[11]	db/db mice	1.5 mg/kg/day, i.p.	Reduced insulin resistance, improved glycemic control.
Abu Bakar et al., 2019[12]	Human skeletal muscle cells	Not applicable	Enhanced insulin-stimulated glucose uptake by 86% in insulin-resistant cells.
Shi et al., 2022[20]	DIO mice	100 µg/kg/day	Normalized blood glucose levels.
Feng et al., 2019[10]	HFD-fed C57BL/6J mice	3 mg/kg, i.p.	Significantly improved glucose tolerance and insulin sensitivity.
Liu et al., 2015[5]	DIO mice	Not specified	Improved glucose metabolism.

Table 3: Effects of Celastrol on Inflammatory Markers

Study Reference	Animal Model/Cell Line	Celastrol Dose & Route	Key Findings
Feng et al., 2019[10]	HFD-fed C57BL/6J mice	3 mg/kg, i.p.	Significantly reduced serum levels of IL-1 β , IL-6, and TNF- α .
Shi et al., 2022[20]	DIO mice	100 μ g/kg/day	Reduced pro-inflammatory markers IL-1 β and TNF- α ; increased anti-inflammatory IL-10.
Kim et al., 2013[11]	db/db mice	1.5 mg/kg/day, i.p.	Suppressed proinflammatory cytokine activity in the kidney.
Luo et al., 2017[22]	DIO mice	Not specified	Suppressed macrophage M1 polarization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on **celastrol** and metabolic syndrome.

Animal Models and Celastrol Administration

- **Induction of Diet-Induced Obesity (DIO):** Male C57BL/6J mice, typically 6-8 weeks old, are fed a high-fat diet (HFD), often containing 60% kcal from fat, for a period of 12-16 weeks to induce obesity, hyperleptinemia, and insulin resistance.[10]
- **Celastrol Administration:** **Celastrol** (purity >98%) is typically dissolved in a vehicle such as a mixture of DMSO and PEG400 or corn oil. Administration is commonly performed via intraperitoneal (i.p.) injection at doses ranging from 1 to 3 mg/kg/day.[10][11] Some studies have also used subcutaneous (s.c.) injection or oral gavage.[19][23] The duration of treatment varies from a few days to several weeks depending on the study design.[10][24]

Assessment of Glucose Metabolism and Insulin Sensitivity

- **Glucose Tolerance Test (GTT):** After an overnight fast (typically 12-16 hours), mice are administered a bolus of glucose (usually 2 g/kg body weight) via i.p. injection or oral gavage. Blood glucose levels are measured from tail vein blood at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, and 120 min) using a glucometer.[25][26]
- **Insulin Tolerance Test (ITT):** Following a shorter fasting period (e.g., 4-6 hours), mice are given an i.p. injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at baseline and at several time points after insulin administration (e.g., 15, 30, 45, and 60 min) to assess insulin sensitivity.[26][27]
- **Hyperinsulinemic-Euglycemic Clamp:** This is the gold standard for assessing insulin sensitivity. It involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a measure of insulin sensitivity.[25][28]

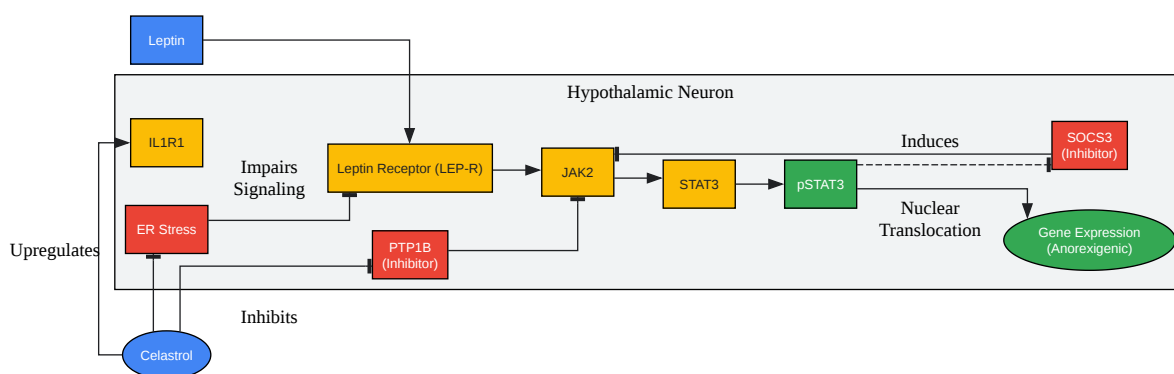
Measurement of Inflammatory Markers

- **Enzyme-Linked Immunosorbent Assay (ELISA):** Serum or tissue homogenate levels of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β , and anti-inflammatory cytokines like IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.[10]
- **Quantitative Real-Time PCR (qPCR):** The expression of genes encoding inflammatory markers in tissues (e.g., adipose tissue, liver) is measured by qPCR. Total RNA is extracted from the tissue, reverse-transcribed into cDNA, and then qPCR is performed using specific primers for the target genes and a housekeeping gene for normalization.
- **Immunohistochemistry/Immunofluorescence:** Tissue sections (e.g., adipose tissue) can be stained with antibodies against macrophage markers (e.g., F4/80, CD11c for M1 macrophages) to visualize and quantify immune cell infiltration.[10]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **celastrol** in the context of metabolic syndrome.

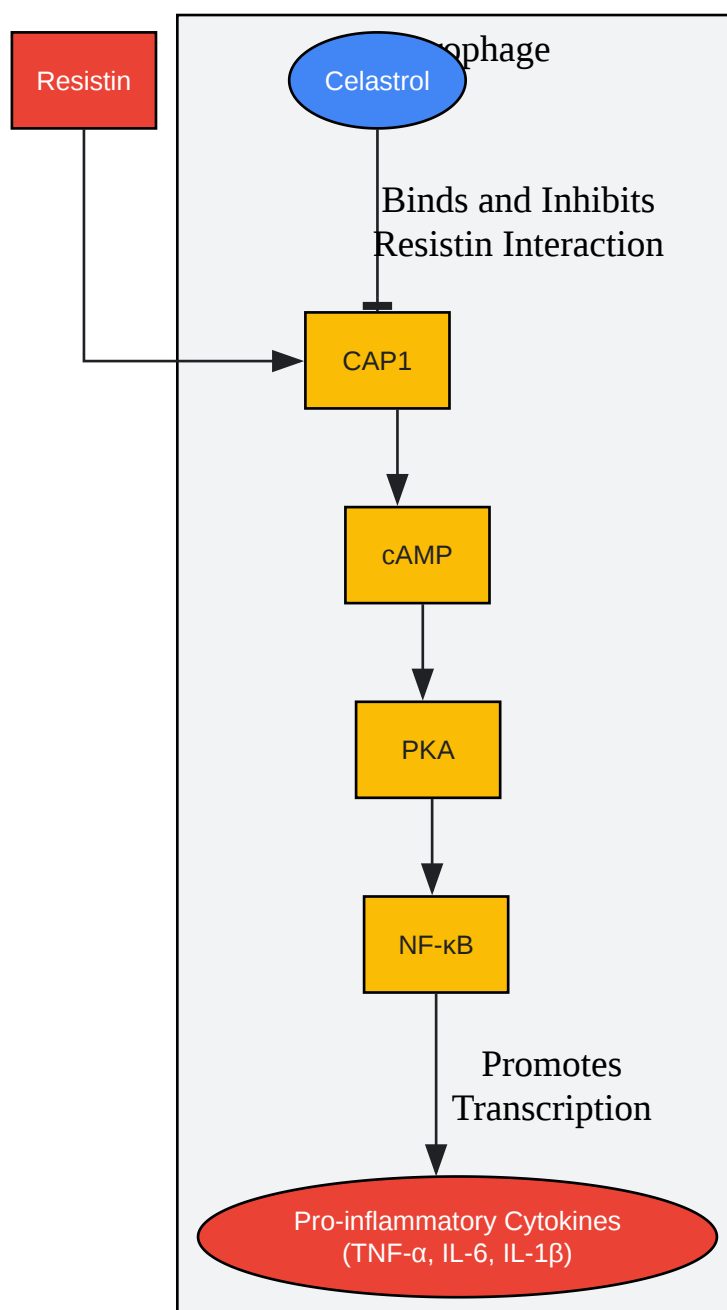
Diagram 1: Celastrol's Leptin Sensitizing Effect in the Hypothalamus



[Click to download full resolution via product page](#)

Caption: **Celastrol** enhances leptin sensitivity by upregulating IL1R1 and inhibiting negative regulators.

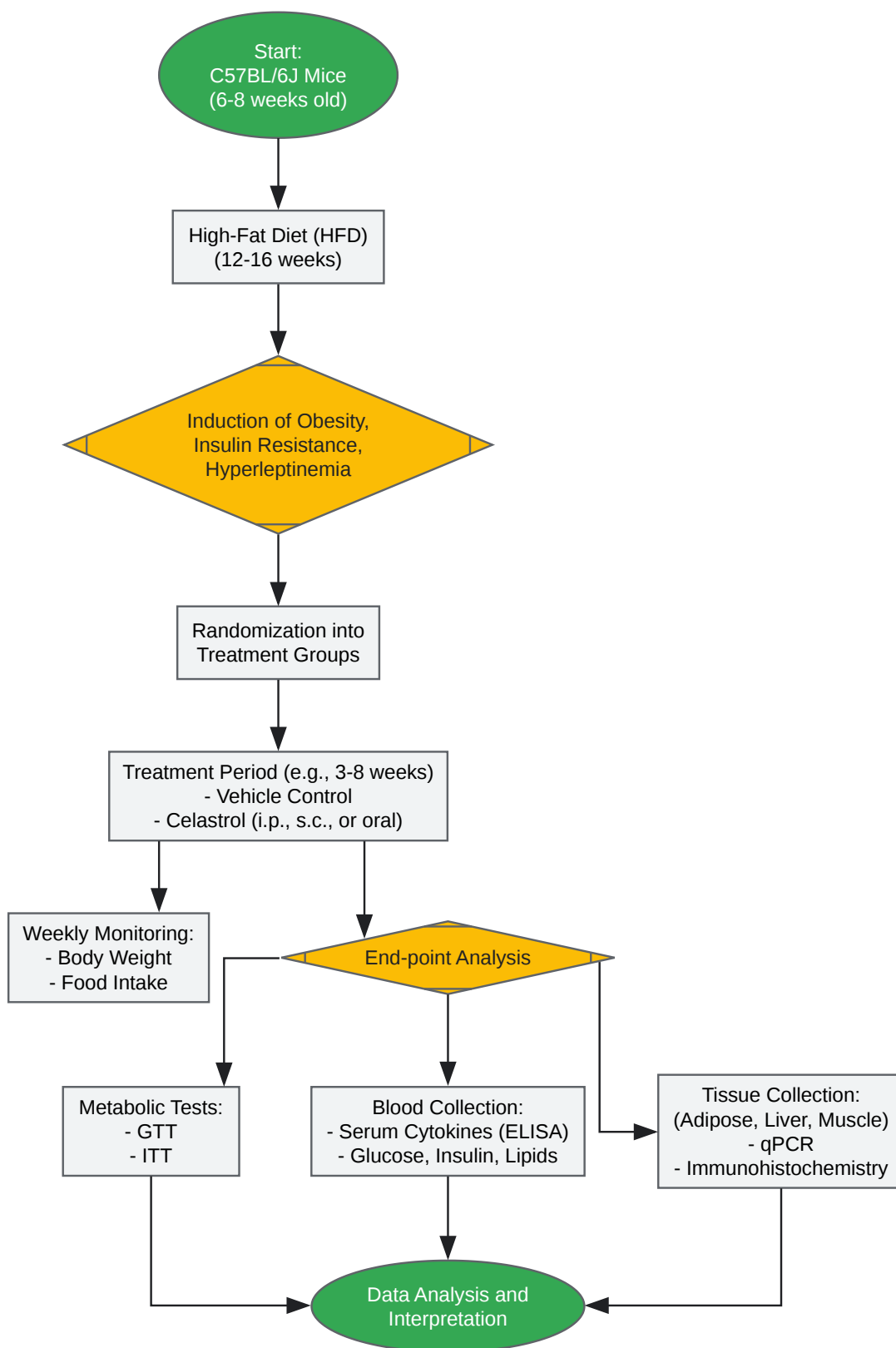
Diagram 2: Celastrol's Anti-inflammatory Action in Macrophages



[Click to download full resolution via product page](#)

Caption: **Celastrol** inhibits resistin-induced inflammation by targeting CAP1 in macrophages.

Diagram 3: Experimental Workflow for Assessing Celastrol's Efficacy in DIO Mice



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **celastrol**'s metabolic effects in diet-induced obese mice.

Conclusion and Future Directions

Celastrol has demonstrated significant promise as a therapeutic agent for metabolic syndrome in a multitude of preclinical studies. Its ability to restore leptin sensitivity, combat inflammation, and improve insulin sensitivity through multiple, synergistic pathways makes it a compelling candidate for further development. The quantitative data consistently show robust effects on weight loss, glucose homeostasis, and inflammatory markers.

Despite these promising results, several challenges remain. The clinical translation of **celastrol** has been hindered by concerns regarding its bioavailability and potential toxicity.^[13] Future research should focus on the development of novel drug delivery systems and formulations to enhance its safety and efficacy profile. Furthermore, while the primary mechanisms of action are being elucidated, the full spectrum of its molecular targets and off-target effects requires further investigation. Rigorous, well-designed clinical trials are now the critical next step to validate the therapeutic potential of **celastrol** in human populations with metabolic syndrome.^[22] The continued exploration of this natural compound and its derivatives could pave the way for a new class of therapeutics to combat the growing epidemic of metabolic disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Treatment of obesity with celastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celastrol in metabolic diseases: Progress and application prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol: a promising new cure for diet-induced obesity | by STM Digest | Medium [medium.com]
- 6. IL1R1 is required for celastrol's leptin sensitization and anti-obesity effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]
- 8. mdpi.com [mdpi.com]
- 9. Endoplasmic reticulum stress impairs cholesterol efflux and synthesis in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celastrol targets adenylyl cyclase-associated protein 1 to reduce macrophages-mediated inflammation and ameliorates high fat diet-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celastrol, an NF- κ B Inhibitor, Improves Insulin Resistance and Attenuates Renal Injury in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celastrol Protects against Antimycin A-Induced Insulin Resistance in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting metabolic diseases with celastrol: A comprehensive review of anti-inflammatory mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. geneticobesitynews.com [geneticobesitynews.com]
- 18. The leptin sensitizer celastrol reduces age-associated obesity and modulates behavioral rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celastrol improves endothelial function in diet-induced obesity mice via attenuating endoplasmic reticulum stress through the activation of AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celastrol prevents high-fat diet-induced obesity by promoting white adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Celastrol in metabolic diseases: Progress and application prospects [ouci.dntb.gov.ua]
- 22. Celastrol: A Potential Natural Lead Molecule for New Drug Design, Development and Therapy for Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Celastrol attenuates HFD-induced obesity and improves metabolic function independent of adiponectin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. endocrine-abstracts.org [endocrine-abstracts.org]
- 28. Celastrol attenuates Alzheimer's disease-mediated learning and memory impairment by inhibiting endoplasmic reticulum stress-induced inflammation and oxidative stress [archivesofmedicalsecience.com]
- To cite this document: BenchChem. [Celastrol and its Impact on Metabolic Syndrome: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190767#celastrol-and-its-impact-on-metabolic-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com